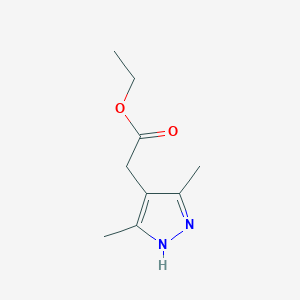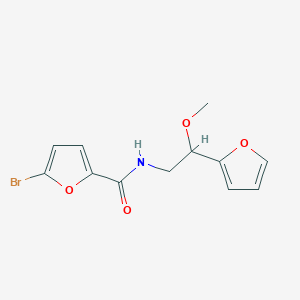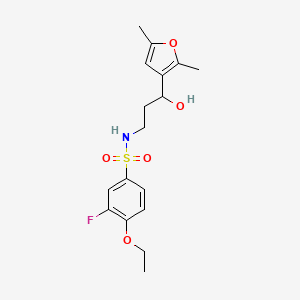![molecular formula C23H23N5O3S B2842481 2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide CAS No. 1243096-17-4](/img/structure/B2842481.png)
2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These derivatives have been studied for their potential as c-Met kinase inhibitors . The compound has a complex structure with multiple functional groups, including a methoxyphenyl group, a triazolopyrazine core, and a tolyl group.
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a [1,2,4]triazolo[4,3-a]pyrazine core. This core is substituted with a 3-methoxyphenyl group at the 7-position and a thio-butanamide group at the 2-position. The butanamide group is further substituted with an o-tolyl group .Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have synthesized a series of novel compounds related to the [1,2,4]triazolo[4,3-a]pyrazine scaffold, demonstrating a methodology for creating a variety of derivatives. These compounds have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria, revealing potent inhibitory activity in some derivatives comparable to standard drugs like streptomycin (C. S. Reddy et al., 2013).
Anticancer and Antioxidant Activities
Another aspect of research on [1,2,4]triazolo[4,3-a]pyrazine derivatives focuses on their anticancer and antioxidant activities. Novel derivatives have been synthesized and shown to exhibit promising anticancer activity against various cancer cell lines, including human glioblastoma and breast cancer cells. Some derivatives have also demonstrated significant antioxidant activity, highlighting their potential in cancer treatment and prevention (I. Tumosienė et al., 2020).
Cardiovascular Applications
Research into the cardiovascular applications of [1,2,4]triazolo[4,3-a]pyrazine derivatives has identified compounds with potent coronary vasodilating and antihypertensive activities. This suggests potential use in developing new therapeutic agents for cardiovascular diseases (Y. Sato et al., 1980).
Targeting Specific Receptors
The versatility of the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been exploited to design potent antagonists for specific receptors, such as the adenosine human receptor. These studies not only contribute to the understanding of receptor-ligand interactions but also offer a pathway to novel therapeutic agents for treating diseases like Parkinson's (M. Falsini et al., 2017).
Future Directions
The future directions for this compound could involve further studies to evaluate its potential as a c-Met kinase inhibitor, given the promising results observed with similar [1,2,4]triazolo[4,3-a]pyrazine derivatives . Additionally, the compound’s complex structure offers multiple points of modification, which could be explored in the design of new derivatives with improved properties.
properties
IUPAC Name |
2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-19(21(29)24-18-11-6-5-8-15(18)2)32-23-26-25-20-22(30)27(12-13-28(20)23)16-9-7-10-17(14-16)31-3/h5-14,19H,4H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXNPGLLJAWISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,8-Dimethylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2842399.png)
![5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2842400.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2842401.png)
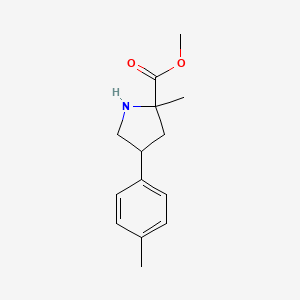
![4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2842404.png)
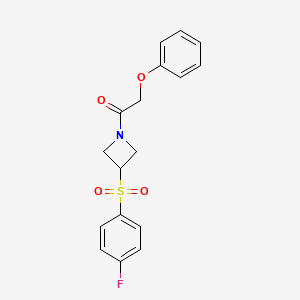
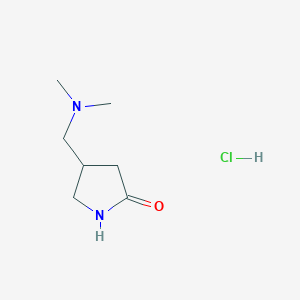
![5-{[4-(3-Fluoropropoxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2842411.png)
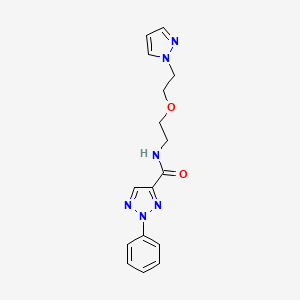
![methyl 3-((2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2842414.png)
